molecular formula C10H18ClNO2S B12736948 alpha-((2-(Dimethylamino)ethoxy)methyl)-2-thiophenemethanol hydrochloride CAS No. 132007-78-4

alpha-((2-(Dimethylamino)ethoxy)methyl)-2-thiophenemethanol hydrochloride

Cat. No.: B12736948
CAS No.: 132007-78-4
M. Wt: 251.77 g/mol
InChI Key: RBKLMPPFFILDEQ-UHFFFAOYSA-N
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Description

Alpha-((2-(Dimethylamino)ethoxy)methyl)-2-thiophenemethanol hydrochloride is a chemical compound with a complex structure that includes a thiophene ring, a dimethylamino group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((2-(Dimethylamino)ethoxy)methyl)-2-thiophenemethanol hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-thiophenemethanol with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Alpha-((2-(Dimethylamino)ethoxy)methyl)-2-thiophenemethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Alpha-((2-(Dimethylamino)ethoxy)methyl)-2-thiophenemethanol hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-2-thiophenemethanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Dimethylamino)ethoxy)ethanol: A related compound with similar functional groups but different structural features.

    Dimethylaminoethoxyethanol: Another compound with a dimethylamino group and an ethoxy moiety.

Properties

CAS No.

132007-78-4

Molecular Formula

C10H18ClNO2S

Molecular Weight

251.77 g/mol

IUPAC Name

2-[2-(dimethylamino)ethoxy]-1-thiophen-2-ylethanol;hydrochloride

InChI

InChI=1S/C10H17NO2S.ClH/c1-11(2)5-6-13-8-9(12)10-4-3-7-14-10;/h3-4,7,9,12H,5-6,8H2,1-2H3;1H

InChI Key

RBKLMPPFFILDEQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCC(C1=CC=CS1)O.Cl

Origin of Product

United States

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